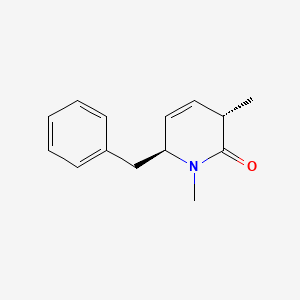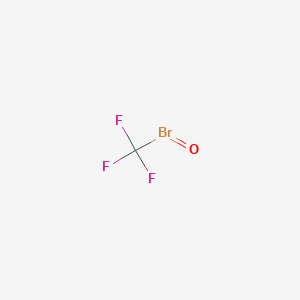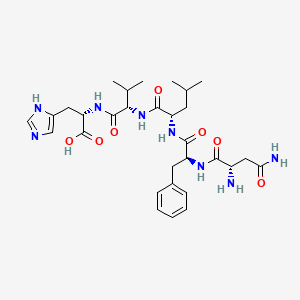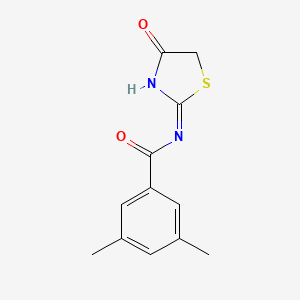
2,2'-Bis(2,2-dibromoethenyl)-6,6'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is a synthetic organic compound characterized by its unique structure, which includes two brominated ethenyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl typically involves the bromination of ethenyl groups attached to a biphenyl core. One common method is the bromodesilylation of trimethylsilyl groups using N-bromosuccinimide (NBS) as the brominating agent . This reaction is carried out under controlled conditions to ensure the selective bromination of the ethenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the brominated ethenyl groups to less reactive species.
Substitution: The bromine atoms in the ethenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce dehalogenated derivatives.
Scientific Research Applications
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research into its derivatives could lead to the discovery of new pharmaceutical agents with therapeutic properties.
Mechanism of Action
The mechanism by which 2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl exerts its effects depends on its specific application. In chemical reactions, the brominated ethenyl groups act as reactive sites for further functionalization. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bis(2,2-dibromoethenyl)biphenyl: A similar compound without the dimethyl groups.
2,2’-Bis(2,2-dibromoethenyl)-1,1’-biphenyl: Another variant with different substitution patterns on the biphenyl core.
Uniqueness
2,2’-Bis(2,2-dibromoethenyl)-6,6’-dimethyl-1,1’-biphenyl is unique due to the presence of both brominated ethenyl groups and dimethyl substitutions on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
403618-83-7 |
|---|---|
Molecular Formula |
C18H14Br4 |
Molecular Weight |
549.9 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)-2-[2-(2,2-dibromoethenyl)-6-methylphenyl]-3-methylbenzene |
InChI |
InChI=1S/C18H14Br4/c1-11-5-3-7-13(9-15(19)20)17(11)18-12(2)6-4-8-14(18)10-16(21)22/h3-10H,1-2H3 |
InChI Key |
IOBDHOQSBPXPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C(Br)Br)C2=C(C=CC=C2C=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



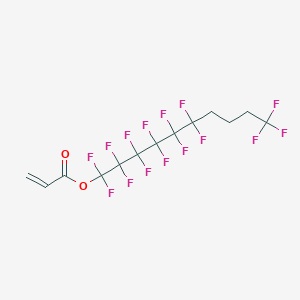
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
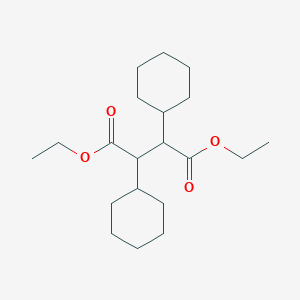
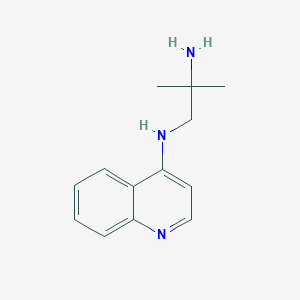
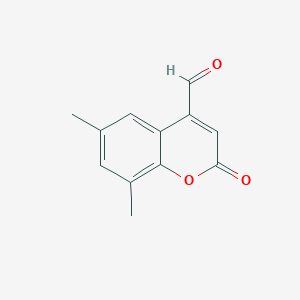
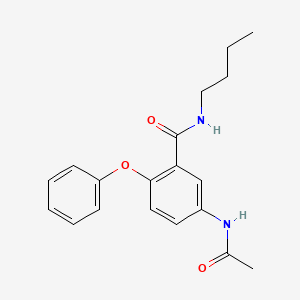


![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
